4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
CAS No.: 1220036-38-3
Cat. No.: VC2687862
Molecular Formula: C13H18ClF2NO
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.
![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride - 1220036-38-3](/images/structure/VC2687862.png)
CAS No. | 1220036-38-3 |
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Molecular Formula | C13H18ClF2NO |
Molecular Weight | 277.74 g/mol |
IUPAC Name | 4-[(2,4-difluorophenyl)methoxymethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C13H17F2NO.ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H |
Standard InChI Key | HAKSQQFJJOFBDM-UHFFFAOYSA-N |
SMILES | C1CNCCC1COCC2=C(C=C(C=C2)F)F.Cl |
Canonical SMILES | C1CNCCC1COCC2=C(C=C(C=C2)F)F.Cl |
Chemical Identity and Basic Properties
4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride is identified by CAS number 1220036-38-3. This compound has a molecular formula of C13H18ClF2NO and a molecular weight of 277.74 g/mol. It belongs to the broader class of heterocyclic compounds due to its piperidine ring structure, which consists of a six-membered ring containing one nitrogen atom and five carbon atoms.
Structural Composition
The compound's structure can be broken down into several key components:
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A piperidine ring serving as the core structure
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A 2,4-difluorobenzyl group with fluorine atoms at specific positions on the benzene ring
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An ether linkage (oxygen bridge) connecting the piperidine and difluorobenzyl groups
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A hydrochloride salt formation at the piperidine nitrogen
The presence of these structural features contributes to the compound's unique chemical and biological properties, distinguishing it from other piperidine derivatives.
Basic Identification Parameters
Table 1 summarizes the essential identification parameters of the compound.
Property | Information |
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CAS Number | 1220036-38-3 |
Molecular Formula | C13H18ClF2NO |
Molecular Weight | 277.74 g/mol |
IUPAC Name | 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride |
Comparison with Related Compounds
Understanding the structural relationships between 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride and similar compounds provides valuable insights into structure-activity relationships and potential applications.
Structural Analogues
Several structurally related compounds merit comparison:
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4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride: This compound differs only in the position of the fluorine atoms (3,5- instead of 2,4-) on the benzyl group. While sharing the same molecular formula and weight, the different fluorine positioning creates distinct electronic properties that may affect biological interactions.
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4-(2,4-DIFLUOROBENZYL)PIPERIDINE: This compound lacks the ether-methyl bridge, featuring a direct connection between the piperidine and the difluorobenzyl group . The absence of the oxygen linkage reduces molecular flexibility and changes the spatial relationship between the two main structural components.
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4-Methylpiperidine hydrochloride: A simpler piperidine derivative with only a methyl substituent at the 4-position . This compound serves as a useful reference point for understanding how structural complexity affects properties.
Comparative Analysis
Table 2 provides a comparison of these related compounds, highlighting their structural differences and similarities.
Compound | Key Structural Feature | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride | 2,4-difluorobenzyl connected via oxy-methyl linkage | C13H18ClF2NO | 277.74 |
4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride | 3,5-difluorobenzyl connected via oxy-methyl linkage | C13H18ClF2NO | 277.74 |
4-(2,4-DIFLUOROBENZYL)PIPERIDINE | Direct connection between 2,4-difluorobenzyl and piperidine | C12H15F2N | 211.25 |
4-Methylpiperidine hydrochloride | Simple methyl substitution | C6H14ClN | 135.63 |
Property Variations
The structural differences between these compounds result in distinct physicochemical properties. For instance, 4-(2,4-DIFLUOROBENZYL)PIPERIDINE has predicted properties including:
While these values cannot be directly attributed to 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride, they provide insight into how the addition of an ether linkage and salt formation might alter these properties.
Application Area | Potential Role |
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Receptor Ligand Development | Scaffold for receptor-binding molecules |
Structure-Activity Relationship Studies | Model compound for understanding fluorine substitution effects |
Synthetic Intermediate | Building block for more complex drug candidates |
Pharmacokinetic Modulation | Exploration of fluorine effects on drug metabolism |
Analytical Characterization
Modern analytical techniques are essential for identifying and characterizing 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride.
Spectroscopic Analysis
Expected spectroscopic characteristics include:
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Nuclear Magnetic Resonance (NMR):
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1H NMR would show characteristic patterns for the piperidine ring protons
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19F NMR would display distinct signals for the two fluorine atoms
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13C NMR would confirm the carbon framework and substitution pattern
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Mass Spectrometry:
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Molecular ion peak corresponding to its molecular weight
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Characteristic fragmentation pattern likely showing cleavage at the ether bond
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Infrared Spectroscopy:
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Distinctive absorption bands for C-F bonds
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Characteristic bands for the ether linkage (C-O-C stretching)
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Absorptions related to the piperidine N-H stretching
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Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for:
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Assessing compound purity
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Monitoring reaction progress during synthesis
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Quantitative analysis in formulations or biological samples
Current Research and Future Directions
Research involving 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride and related compounds continues to evolve.
Current Research Areas
The compound may be involved in research spanning:
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Medicinal chemistry programs exploring piperidine derivatives
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Studies investigating the effects of fluorine substitution on pharmacological properties
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Development of novel synthetic methodologies for functionalized piperidines
Future Research Directions
Potential future directions for research include:
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Comprehensive characterization of physicochemical properties
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Exploration of biological activities across diverse therapeutic targets
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Development of more efficient synthetic routes
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Investigation of structure-activity relationships through systematic modifications
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Potential applications as building blocks in drug discovery programs
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